

An In-depth Technical Guide to the Natural Sources and Distribution of Beidellite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beidellite*

Cat. No.: *B077351*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beidellite, a member of the smectite group of clay minerals, is a hydrated aluminosilicate with significant potential in various scientific and industrial applications, including drug delivery, due to its high surface area and cation exchange capacity. This technical guide provides a comprehensive overview of the natural sources, global distribution, and physicochemical properties of **beidellite**. It further details the standard experimental protocols for its characterization, offering a valuable resource for researchers and professionals in materials science and drug development.

Natural Sources and Geological Formation

Beidellite is a relatively common clay mineral found worldwide in various geological environments.^[1] It primarily forms as a secondary mineral resulting from the weathering and alteration of primary rock-forming minerals.

Formation Mechanisms:

- Weathering of Igneous Rocks: **Beidellite** is a common product of the weathering of basic and ultrabasic igneous rocks.^[1]

- Hydrothermal Alteration: It can also form through the hydrothermal alteration of plagioclase feldspars in hydrothermal deposits, including porphyry copper systems.[1][2]
- Alteration of Volcanic Ash: The alteration of eruptive igneous rocks, particularly volcanic ash and tuffs, in aqueous environments is a significant source of **beidellite**, often leading to the formation of bentonite clays, of which **beidellite** is a major constituent.[1][3]
- Soil Formation: **Beidellite** is frequently found in soils, particularly those derived from mafic rocks.[4]

Associated Minerals:

Beidellite is commonly found in association with other clay and silicate minerals, including:

- Montmorillonite[4]
- Illite[5]
- Kaolinite[4]
- Saponite[1]
- Quartz[4]
- Feldspars (Plagioclase, Orthoclase)[4]
- Muscovite[4]
- Allophane[4]

Global Distribution

Beidellite is widespread globally, although pure, well-characterized deposits are less common. [4] Notable occurrences have been reported in:

- North America:

- USA: The type locality for **beidellite** is Beidell, Saguache County, Colorado.[2] Other significant deposits are found in the Black Jack mine, Owyhee County, Idaho, and various locations in Arizona and California.[4] The DeLamar Mine and Florida Mountain area in Idaho are also sources of **beidellite** and mixed-layer illite-**beidellite**.[5]
- Mexico: Princess mine, Namiquipa, Chihuahua.[4]
- Europe:
 - France: Sibert, Rhône.[4]
 - Germany: Unterrupsroth, Bavaria.[4]
 - Ukraine: Velka Kopan, Khust.[4]
- Asia:
 - Iraq: Found in soils of various geological formations, where it is believed to be inherited from the parent material or formed from the transformation of illite.[6]

Physicochemical Properties of Beidellite

The physicochemical properties of **beidellite** can vary depending on its specific chemical composition and the geological conditions of its formation.

Chemical Composition

The ideal chemical formula for **beidellite** is $(\text{Na}, \text{Ca}_{0.5})_{0.3}\text{Al}_2(\text{Si}, \text{Al})_4\text{O}_{10}(\text{OH})_2 \cdot n\text{H}_2\text{O}$.[7][8] The key feature distinguishing it from montmorillonite is the location of the layer charge, which in **beidellite** is primarily in the tetrahedral sheets due to the substitution of Al^{3+} for Si^{4+} . Common impurities include Ti, K, Mg, and Fe.[1]

Table 1: Chemical Composition of **Beidellite** from Various Locations (% weight)

Oxide	Black Jack Mine, Idaho, USA[5]	Velka Kopan, Ukraine[5]	DeLamar Mine Area, Idaho, USA[9]	Synthetic Na- Beidellite[10]
SiO ₂	45.32	45.83	Not Reported	56.76
Al ₂ O ₃	27.84	22.79	28 - 33	30.96
Fe ₂ O ₃	0.70	5.71	Not Reported	Not Reported
FeO	0.28	Not Reported	Not Reported	Not Reported
MgO	0.16	0.86	< 1.0	Not Reported
CaO	2.76	1.41	Predominantly Ca	Not Reported
Na ₂ O	0.10	0.16	< 0.5	2.44
K ₂ O	0.12	0.09	Predominantly K	Not Reported
TiO ₂	Not Reported	0.46	Not Reported	Not Reported
H ₂ O ⁺	14.48	9.79	Not Reported	9.84
H ₂ O ⁻	8.16	12.55	Not Reported	Not Reported
Total	99.64	99.93	-	-

Physical Properties

Table 2: Physical Properties of Beidellite

Property	Value	Reference
Color	White, reddish-brown, brownish-gray	[1] [8]
Lustre	Waxy to vitreous	[1] [8]
Hardness (Mohs)	1 - 2	[1] [8]
Density (g/cm ³)	2 - 3 (depending on hydration)	[1] [8]
Cleavage	Perfect on {001}	[5]
Crystal System	Monoclinic	[1] [8]
Optical Class	Biaxial (-)	[5]
Refractive Index	$n\alpha = 1.494 - 1.503$, $n\beta = 1.525 - 1.532$, $n\gamma = 1.526 - 1.533$	[1]

Cation Exchange Capacity (CEC) and Specific Surface Area (SSA)

The cation exchange capacity and specific surface area are crucial properties for applications such as drug delivery and catalysis.

Table 3: Cation Exchange Capacity and Specific Surface Area of **Beidellite**

Source	Cation Exchange Capacity (meq/100g)	Specific Surface Area (BET) (m ² /g)	Reference
Synthetic Na-Beidellite	70	Not Reported	[10]
SBId-1 Beidellite (DeLamar Mine, Idaho, USA)	Not Reported	12.7	[11] [12]

Experimental Protocols for Characterization

Accurate characterization of **beidellite** is essential for its effective utilization. The following are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD)

Objective: To identify the mineralogical composition and determine the crystal structure of **beidellite**.

Methodology:

- Sample Preparation:
 - Grind the bulk sample to a fine powder (< 2 μm) using a mortar and pestle or a micronizing mill.
 - Prepare both randomly oriented (powder mount) and oriented samples. For oriented samples, create a slurry of the fine fraction in deionized water and deposit it onto a glass slide, allowing it to air dry. This enhances the basal (00l) reflections.
- Instrumental Setup:
 - Use a powder X-ray diffractometer with Cu K α radiation.
 - Set the operating voltage and current (e.g., 40 kV and 30 mA).
 - Scan a 2 θ range typically from 2° to 70°.
- Data Acquisition and Analysis:
 - Record the diffraction pattern.
 - Identify the mineral phases by comparing the obtained d-spacings and relative intensities with reference patterns from the International Centre for Diffraction Data (ICDD) database.
 - For smectites like **beidellite**, perform additional treatments on the oriented slides, such as ethylene glycol solvation (to test for expandability) and heating (e.g., to 300 °C and 550 °C) to observe changes in the basal spacing, which aids in differentiating between different smectite species.

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology, particle size, and texture of **beidellite** aggregates.

Methodology:

- Sample Preparation:
 - Mount the dry powder sample onto an aluminum stub using double-sided carbon tape.
 - Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
- Imaging:
 - Place the stub in the SEM chamber.
 - Use an accelerating voltage of 15-20 kV.
 - Acquire secondary electron (SE) images to visualize the surface topography and morphology. **Beidellite** often exhibits a "cornflake" or "honeycomb" texture.[\[13\]](#)
 - Acquire backscattered electron (BSE) images to observe compositional variations within the sample.
- Energy-Dispersive X-ray Spectroscopy (EDS):
 - Use the EDS detector to perform elemental analysis of selected areas of the sample to obtain semi-quantitative chemical composition.

Transmission Electron Microscopy (TEM)

Objective: To examine the crystal structure, lattice fringes, and morphology of individual **beidellite** particles at high resolution.

Methodology:

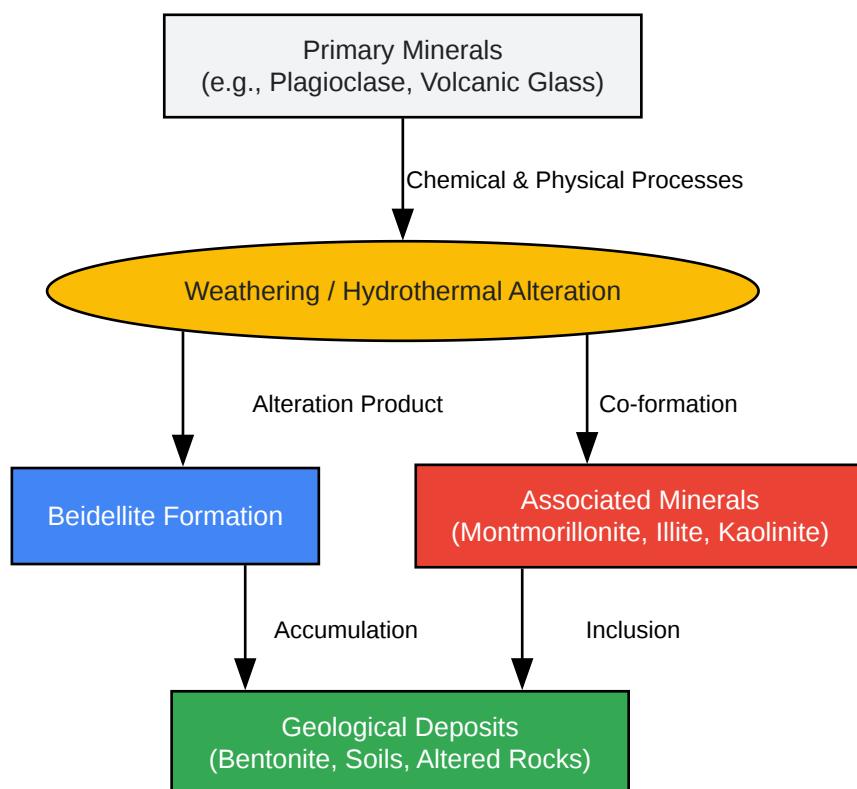
- Sample Preparation:

- Disperse a small amount of the fine fraction of the sample in a solvent (e.g., ethanol or deionized water) using ultrasonication.
- Place a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate.
- Imaging and Diffraction:
 - Insert the grid into the TEM.
 - Operate at a high accelerating voltage (e.g., 200 kV).
 - Obtain bright-field images to observe the morphology and size of individual clay particles.
 - Obtain high-resolution TEM (HRTEM) images to visualize the lattice fringes of the clay layers.
 - Acquire selected area electron diffraction (SAED) patterns to determine the crystal structure of individual crystallites.

Differential Thermal Analysis (DTA)

Objective: To study the thermal stability and phase transitions of **beidellite**, which can help differentiate it from other smectites.

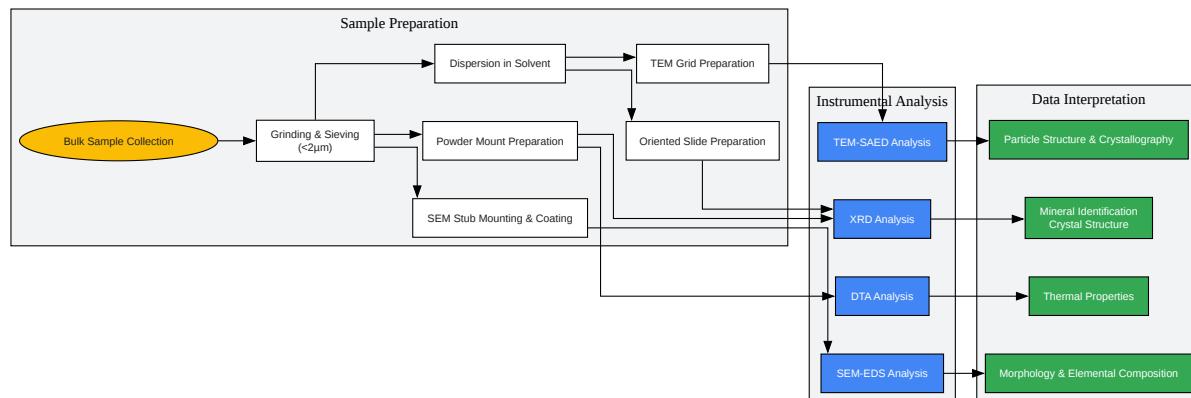
Methodology:


- Sample Preparation:
 - Place a small, known amount of the powdered sample into a sample crucible (e.g., alumina or platinum).
 - Place an equal amount of a thermally inert reference material (e.g., calcined alumina) into a reference crucible.
- Analysis:
 - Place both crucibles in the DTA furnace.

- Heat the samples at a constant rate (e.g., 10 °C/min) up to approximately 1000 °C.
- Record the temperature difference between the sample and the reference as a function of temperature.

- Interpretation:
 - Analyze the resulting thermogram for endothermic and exothermic peaks. **Beidellite** typically shows a characteristic dehydroxylation endotherm at a lower temperature (around 550-650 °C) compared to montmorillonite (around 600-750 °C).[9][14]

Visualizations


Geological Formation of Beidellite

[Click to download full resolution via product page](#)

Caption: Geological formation pathway of **beidellite**.

Experimental Workflow for Beidellite Characterization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **beidellite** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mindat.org [mindat.org]
- 2. semineral.es [semineral.es]

- 3. Sample preparation procedures for the analysis of clay minerals by X-ray diffraction [pubs.usgs.gov]
- 4. Clay mineral X-ray diffraction - Wikipedia [en.wikipedia.org]
- 5. handbookofmineralogy.org [handbookofmineralogy.org]
- 6. X-ray diffraction | Clays and Minerals [claysandminerals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. Beidellite and Associated Clays from the Delamar Mine and Florida Mountain Area, Idaho | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. Morphology of Clay Minerals in the Smectite-to-Illite Conversion Series by Scanning Electron Microscopy | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 14. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Natural Sources and Distribution of Beidellite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077351#natural-sources-and-distribution-of-beidellite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com